molecular formula C14H14N2O B2872812 N-(2-methylquinolin-5-yl)cyclopropanecarboxamide CAS No. 333432-34-1

N-(2-methylquinolin-5-yl)cyclopropanecarboxamide

Cat. No.: B2872812
CAS No.: 333432-34-1
M. Wt: 226.279
InChI Key: PPCZPGGYTZMWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylquinolin-5-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C14H14N2O . It has a molecular weight of 226.279 . This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of a 2-methylquinolin-5-yl group attached to a cyclopropanecarboxamide group . The exact three-dimensional structure would require further analysis such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Pharmacological Activities and SAR Analysis

Isoquinoline alkaloids, including N-oxide versions, have been isolated from various plant species, exhibiting a wide range of biological activities. Over 200 compounds have shown antimicrobial, antibacterial, antitumor, and other significant activities. The review by Dembitsky, Gloriozova, and Poroikov (2015) discusses the structures, origins, and reported biological activities of selected isoquinoline N-oxides alkaloids, emphasizing their importance in drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).

Anticancer Applications

The fused tetrahydroisoquinolines (THIQs) have been studied for their anticancer properties. The US FDA's approval of trabectedin for soft tissue sarcomas highlights the milestone in anticancer drug discovery involving THIQ derivatives. Singh and Shah (2017) review the patents on therapeutic activities of THIQ derivatives, showing their potential as novel drug candidates for cancer and central nervous system disorders, among others (Singh & Shah, 2017).

Insights into 8-Hydroxyquinolines

Gupta, Luxami, and Paul (2021) focus on 8-hydroxyquinoline (8-HQ) and its derivatives, which have garnered interest for their significant biological activities over the past two decades. These compounds are under exploration to develop potent, target-based broad spectrum drug molecules for treating life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-HQ derivatives also position them as potential drug candidates (Gupta, Luxami, & Paul, 2021).

Metabolism and Antimalarial Agents

A study on the metabolism of 8-aminoquinoline antimalarial agents, such as primaquine, elucidates the role of metabolites in causing toxicity, particularly in individuals deficient in glucose-6-phosphate dehydrogenase. This highlights the complex interplay between drug metabolism and erythrocyte damage, providing insights into the development of safer antimalarial therapies (Strother, Fraser, Allahyari, & Tilton, 1981).

Properties

IUPAC Name

N-(2-methylquinolin-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-9-5-8-11-12(15-9)3-2-4-13(11)16-14(17)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCZPGGYTZMWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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